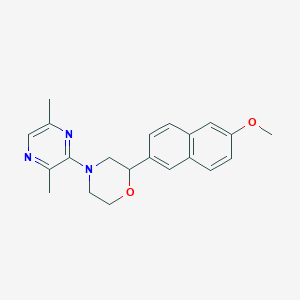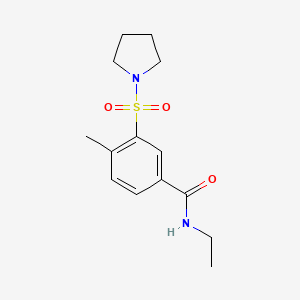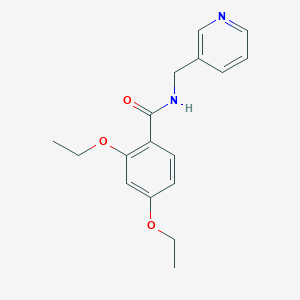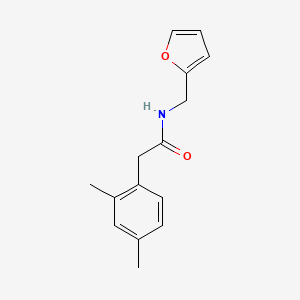![molecular formula C20H24N4O B5477431 4-{[4-(3,5-dimethylphenyl)-3-oxo-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5477431.png)
4-{[4-(3,5-dimethylphenyl)-3-oxo-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrole ring, a piperazine ring, and a nitrile group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom. Piperazine is a six-membered ring containing two nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The pyrrole and piperazine rings are likely to be planar due to the sp2 hybridization of their atoms. The nitrile group is linear due to the sp hybridization of the carbon .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, the piperazine ring, and the nitrile group. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The piperazine ring can act as a bidentate ligand in coordination chemistry. The nitrile group can undergo a variety of reactions, including hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, affecting its solubility in different solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(3,5-dimethylphenyl)-3-oxopiperazin-1-yl]methyl]-1,5-dimethylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-7-15(2)9-18(8-14)24-6-5-23(13-20(24)25)12-17-10-19(11-21)22(4)16(17)3/h7-10H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBALCIIBQYZBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2=O)CC3=C(N(C(=C3)C#N)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5477351.png)

![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5477373.png)
![1-allyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}prolinamide](/img/structure/B5477381.png)
![2-[[3-(4-Fluorophenoxy)piperidin-1-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5477382.png)
![[2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl]urea](/img/structure/B5477395.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-phenylprop-2-ynamide](/img/structure/B5477403.png)
![2-[2-(3-chloro-4-methoxyphenyl)vinyl]quinoline](/img/structure/B5477411.png)
![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5477415.png)


![methyl N-[3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5477449.png)

